An In-depth Technical Guide to (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Phenylboronic Acids in Medicinal Chemistry
(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid, registered under CAS number 697739-42-7, is a specialized chemical intermediate that has garnered significant interest within the pharmaceutical and chemical biology sectors.[1] Its unique structural architecture, featuring a phenylboronic acid moiety ortho-substituted with a (4-oxopiperidin-1-yl)methyl group, positions it as a valuable building block in the synthesis of complex molecular entities. Boronic acids, in general, are recognized for their versatile reactivity, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the creation of carbon-carbon bonds.[2][3] The incorporation of the piperidinone functionality introduces a polar, heterocyclic motif commonly found in biologically active compounds, suggesting the utility of this reagent in developing novel therapeutics, especially those targeting neurological disorders.[1]
This technical guide provides a comprehensive overview of the synthesis, properties, and applications of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid, offering insights into its role in contemporary drug discovery and development.
Physicochemical Properties
A clear understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in multi-step syntheses. While some specific physical data for (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid are not extensively reported in publicly available literature, its fundamental chemical properties can be summarized.
| Property | Value | Source |
| CAS Number | 697739-42-7 | [1][4] |
| Molecular Formula | C₁₂H₁₆BNO₃ | [4] |
| Molecular Weight | 233.07 g/mol | [4] |
| IUPAC Name | (2-((4-oxopiperidin-1-yl)methyl)phenyl)boronic acid | [1] |
| SMILES | B(C1=CC=CC=C1CN2CCC(=O)CC2)(O)O | [1] |
| InChI Key | FIUCWBGMMCBNJU-UHFFFAOYSA-N | [1] |
Note: Properties such as melting point, boiling point, and solubility are not consistently reported across publicly available sources.
Chemical Structure and Reactivity
The reactivity of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid is primarily dictated by the boronic acid functional group and the steric and electronic effects of the ortho-substituent.
Figure 1: Chemical structure of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid.
The boronic acid group is a Lewis acid, capable of reversibly interacting with diols to form boronate esters. This property is fundamental to its role in various chemical transformations and as a protecting group. The key reactivity of this compound lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. In this reaction, the phenyl group of the boronic acid is transferred to an organic halide or triflate, forming a new carbon-carbon bond.
The ortho-((4-oxopiperidin-1-yl)methyl) substituent can influence the reactivity of the boronic acid. Steric hindrance from this bulky group can modulate the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. Furthermore, the nitrogen atom in the piperidine ring could potentially coordinate with the palladium catalyst, influencing the reaction's kinetics and selectivity.
Synthesis
While specific, detailed synthetic procedures for (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid are not widely published in peer-reviewed journals, its synthesis can be conceptualized based on established methods for preparing ortho-substituted phenylboronic acids. A plausible synthetic route would involve the reaction of a suitable ortho-lithiated or Grignard reagent with a trialkyl borate, followed by hydrolysis.
A general, conceptual workflow for the synthesis is outlined below:
Figure 2: Conceptual synthetic workflow for (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid.
Conceptual Synthetic Protocol:
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Synthesis of 1-((2-bromophenyl)methyl)piperidin-4-one: 2-Bromobenzyl bromide would be reacted with 4-piperidone hydrochloride in the presence of a suitable base (e.g., potassium carbonate) in an appropriate solvent (e.g., acetonitrile) to yield the N-substituted piperidone.
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Formation of the Organometallic Intermediate: The resulting 1-((2-bromophenyl)methyl)piperidin-4-one would undergo a metal-halogen exchange reaction. This could be achieved using an organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) in an ethereal solvent like THF, or by forming a Grignard reagent using magnesium metal.
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Borylation: The in situ generated organometallic intermediate would then be treated with a trialkyl borate, such as triisopropyl borate, at low temperature.
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Hydrolysis: The resulting boronate ester would be hydrolyzed under acidic conditions (e.g., with aqueous HCl) to afford the final product, (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid.
Disclaimer: This is a conceptual protocol and would require optimization of reaction conditions, purification, and characterization.
Applications in Drug Discovery and Medicinal Chemistry
The primary application of (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid is as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] Its utility is particularly noted in the development of drugs targeting neurological disorders.[1]
Role in Suzuki-Miyaura Cross-Coupling Reactions:
This boronic acid is an ideal coupling partner in Suzuki-Miyaura reactions to introduce the (2-((4-oxopiperidin-1-yl)methyl)phenyl) moiety into a target molecule. This is a powerful strategy for rapidly building molecular complexity and exploring the structure-activity relationships (SAR) of a compound series.
Figure 3: General scheme of a Suzuki-Miyaura coupling reaction involving the topic compound.
Hypothetical Application in the Synthesis of a Kinase Inhibitor:
Many kinase inhibitors feature a biaryl or heteroaryl-aryl core structure. (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid could be used to synthesize a novel kinase inhibitor as depicted in the hypothetical scheme below. The piperidinone moiety could potentially engage in hydrogen bonding interactions within the kinase active site, thereby enhancing binding affinity and selectivity.
Experimental Protocol: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction
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To a reaction vessel, add (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2.0 equivalents).
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Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
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Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).
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Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
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Upon completion, cool the reaction to room temperature and perform an aqueous workup.
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Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by a suitable method, such as column chromatography, to obtain the desired coupled product.
Safety and Handling
As with all chemical reagents, (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid is a valuable and versatile building block in the field of medicinal chemistry. Its ability to participate in robust and reliable cross-coupling reactions, combined with the presence of a pharmaceutically relevant piperidinone moiety, makes it a strategic component in the synthesis of novel drug candidates. While detailed public information on its specific applications is limited, its structural features suggest significant potential for the discovery of new therapeutics, particularly in the realm of neurological disorders. As the demand for novel and complex molecular architectures in drug discovery continues to grow, the importance of specialized reagents like (2-[(4-Oxopiperidin-1-YL)methyl]phenyl)boronic acid is set to increase.
References
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(2-[(4-Oxopiperidin-1-yl)methyl]phenyl)boronic acid | 697739-42-7 - J&K Scientific. Available at: [Link]
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697739-42-7 | (2-[(4-Oxopiperidin-1-yl)methyl]phenyl)boronic acid - 1PlusChem. Available at: [Link]
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(2-[(4-Oxopiperidin-1-yl)methyl]phenyl)boronic acid. Available at: [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. Available at: [Link]
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A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Request PDF - ResearchGate. Available at: [Link]
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Geometric deep learning-guided Suzuki reaction conditions assessment for applications in medicinal chemistry - PMC - NIH. Available at: [Link]
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Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. Available at: [Link]
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Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. Available at: [Link]
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Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed. Available at: [Link]
